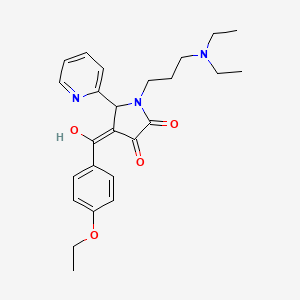
1-(3-(diethylamino)propyl)-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(diethylamino)propyl)-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H31N3O4 and its molecular weight is 437.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystallographic Analysis
The research on compounds related to the chemical structure of interest often involves detailed crystallographic analysis to understand the molecular and geometric arrangements. For example, in the study of Dabigatran etexilate tetrahydrate, the benzene and pyridine rings' dihedral angles with the benzimidazole mean plane were examined, highlighting the importance of crystallography in understanding compound structures (Liu et al., 2012).
Antitumor Properties
Modifications to compounds with structures similar to our chemical of interest have shown potential in antitumor applications. For instance, amino-substituted pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinolines and pyrido[4,3-b]carbazole derivatives, which display important antitumor properties, were synthesized and evaluated, though with no significant increase in in vitro cytotoxicity (Rivalle et al., 1983).
Microwave-Assisted Synthesis
Microwave-assisted synthesis methods have been utilized to produce carboxamides from similar chemical structures, demonstrating an efficient pathway to obtain compounds with potential pharmacological activity. This method offers a quick and efficient way to synthesize complex organic compounds (Milosevic et al., 2015).
Antibacterial and Immunobiological Activity
Compounds with structures analogous to our chemical of interest have been synthesized and their antibacterial and immunobiological activities studied. This indicates the potential for developing new antibiotics or immunomodulatory drugs based on chemical modifications of these structures (Гейн et al., 2015).
Pharmacological Interest
New substituted 1H-1-pyrrolylcarboxamides of pharmacological interest have been synthesized, highlighting the potential for the development of new therapeutic agents based on modifications of the core chemical structure (Bijev et al., 2003).
Propiedades
IUPAC Name |
(4E)-1-[3-(diethylamino)propyl]-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-4-27(5-2)16-9-17-28-22(20-10-7-8-15-26-20)21(24(30)25(28)31)23(29)18-11-13-19(14-12-18)32-6-3/h7-8,10-15,22,29H,4-6,9,16-17H2,1-3H3/b23-21+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQIYHGRDKCLPP-XTQSDGFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C2=CC=C(C=C2)OCC)O)C(=O)C1=O)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCN1C(/C(=C(/C2=CC=C(C=C2)OCC)\O)/C(=O)C1=O)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

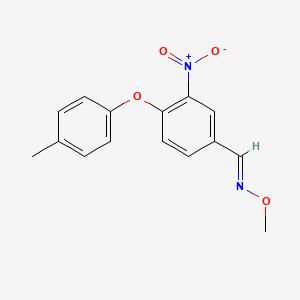
![3-[(2-hydroxy-3,4-dimethylphenyl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2403679.png)
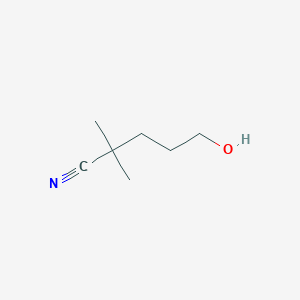
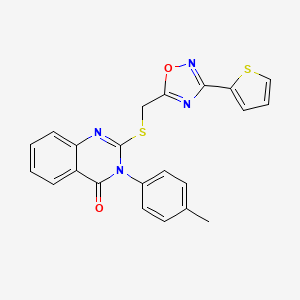
acetate](/img/structure/B2403682.png)
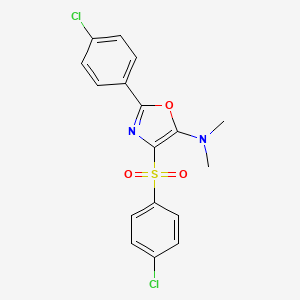
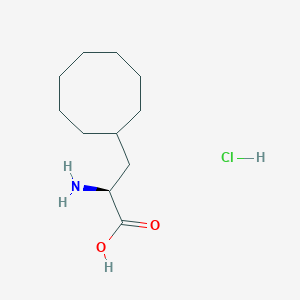

![N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2403691.png)
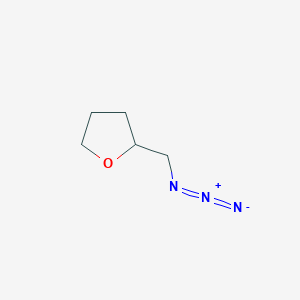

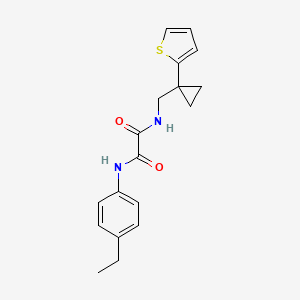
![(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2403697.png)
![ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2403698.png)